![molecular formula C11H14BrClFNO B1374583 3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219982-63-4](/img/structure/B1374583.png)
3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine hydrochloride
Overview
Description
“3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1185298-10-5 . It has a molecular weight of 324.62 . The IUPAC name for this compound is 3-[(4-bromo-2-fluorophenoxy)methyl]piperidine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15BrFNO.ClH/c13-10-3-4-12(11(14)6-10)16-8-9-2-1-5-15-7-9;/h3-4,6,9,15H,1-2,5,7-8H2;1H . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 324.62 . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Material Science
This compound can be used in material science research, particularly in the creation of novel polymers or coatings. Its ability to act as a crosslinking agent can lead to materials with improved properties such as durability, resistance to chemicals, and thermal stability .
Chemical Synthesis
The compound is a valuable reagent in chemical synthesis. It can be used in various organic transformations, including coupling reactions, where it can introduce fluorinated phenyl groups into other molecules, thereby altering their chemical and physical properties .
Analytical Chemistry
In analytical chemistry, “3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine hydrochloride” can be used as a standard or reference compound in chromatographic analysis. It helps in the identification and quantification of similar compounds in complex mixtures .
Safety and Hazards
properties
IUPAC Name |
3-[(4-bromo-2-fluorophenoxy)methyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO.ClH/c12-9-1-2-11(10(13)5-9)15-7-8-3-4-14-6-8;/h1-2,5,8,14H,3-4,6-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPOYCVZXSZOOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=C(C=C(C=C2)Br)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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